molecular formula C13H16O3 B055402 4-O-Benzyl-L-rhamnal CAS No. 117249-16-8

4-O-Benzyl-L-rhamnal

Cat. No.: B055402
CAS No.: 117249-16-8
M. Wt: 220.26 g/mol
InChI Key: ZPIBWTYMFFSTBY-DRZSPHRISA-N
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Biological Activity

4-O-Benzyl-L-rhamnal is a derivative of L-rhamnal, a naturally occurring sugar, known for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the hydroxyl groups of L-rhamnal followed by benzylation. This compound serves as an important intermediate for various glycosidic derivatives that exhibit significant biological activities. Recent studies have demonstrated effective methods for synthesizing this compound, including regioselective transformations that yield high purity and stability .

Anticancer Activity

Research has shown that derivatives of this compound exhibit notable anticancer properties. For instance, in a study assessing the cytotoxic effects of several glycosides on cancer cell lines (HCT-116 and HeLa), it was found that compounds derived from L-rhamnal significantly inhibited cell proliferation. The mechanism was linked to cell cycle arrest and apoptosis induction in sensitive cancer cell lines .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHCT-11612.5 ± 2.1
HeLa15.8 ± 3.0
PaclitaxelHCT-1163.5 ± 1.1
HeLa18.4 ± 3.6

The data indicate that this compound has a comparable potency to established chemotherapeutics like Paclitaxel in certain cancer types, particularly colorectal and cervical cancers .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored, with promising results against various bacterial strains including Acinetobacter baumannii and fungal pathogens like Candida albicans. In vitro tests revealed that this compound exhibits significant antibacterial activity, with inhibition rates exceeding 80% against selected strains .

Table 2: Antimicrobial Activity of this compound

MicroorganismInhibition (%)
Acinetobacter baumannii>80
Candida albicans>70
Cryptococcus neoformans>60

These findings suggest that derivatives of L-rhamnal could serve as potential leads in the development of new antimicrobial agents .

Antiviral Activity

While the antiviral activity of this compound has not been extensively documented, preliminary studies indicate potential effectiveness against certain viral strains. The structural characteristics of this compound may facilitate interactions with viral components, although further research is necessary to elucidate specific mechanisms .

Case Studies

  • Cytotoxicity Assessment : A study conducted on the effects of various glycosides derived from L-rhamnal demonstrated that treatment with these compounds resulted in a significant increase in apoptotic cells in treated cultures compared to controls. The most notable effects were observed at concentrations corresponding to half the IC50 values determined in MTT assays.
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of several derivatives, including this compound, against clinical isolates of pathogens. The results indicated that these compounds could inhibit growth effectively, suggesting their utility in treating infections caused by resistant strains.

Properties

IUPAC Name

(2S,3R,4S)-2-methyl-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8,10,12-14H,9H2,1H3/t10-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIBWTYMFFSTBY-DRZSPHRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C=CO1)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370469
Record name 4-O-Benzyl-L-rhamnal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117249-16-8
Record name 4-O-Benzyl-L-rhamnal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the cyclopentadienylruthenium catalyst impact the epimerization of 4-O-benzyl-L-rhamnal?

A1: The cyclopentadienylruthenium catalyst (1) facilitates the epimerization of this compound by promoting the interconversion between the molecule and its D-allal epimer. [] This epimerization is less rapid compared to 4,6-O-benzylidene-D-glucal, requiring four days to reach equilibrium at room temperature. [] The catalyst likely interacts with the allylic alcohol group of the rhamnal derivative, enabling a reversible isomerization process.

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